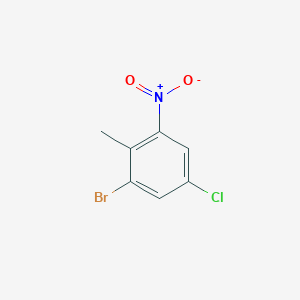

2-溴-4-氯-6-硝基甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bromo-chloro-nitro compounds involves multiple steps, including electrophilic substitution reactions, reduction, diazotization, and Sandmeyer reactions. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene by reduction to give 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction with cuprous chloride added before sodium nitrite to improve yield . Similarly, 2-Bromo-6-fluorotoluene was prepared from 2-Amino-6-nitrotoluene by a Gattermann diazonium salt substitution reaction, reduction, and Schiemann reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene was elucidated, showing that the morpholine ring adopts a chair conformation and the butadiene unit is not planar . The crystal structures of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide were also determined, revealing that the pyridine rings do not show the C–C bonds alternation typical for resonance forms in aromatic rings .

Chemical Reactions Analysis

The chemical reactions involving bromo-chloro-nitro compounds are typically characterized by the presence of electrophilic substitution reactions. The presence of nitro groups can influence the reactivity of the compound, as seen in the synthesis of 2,4,6-bromo-4'-nitro ether, where electrophilic substitution was used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-4-chlorotoluene have been studied using vibrational spectroscopy. The FT-IR and FT-Raman spectra were recorded, and various properties such as vibrational frequencies, intensities, reduced mass, force constants, and depolarization ratios were computed using density functional methods. The influences of bromine and chlorine atoms, as well as the methyl group on the geometry of benzene and its normal modes of vibrations, were discussed .

科学研究应用

合成和表征

合成过程:2-溴-4-氯-6-硝基甲苯已通过各种过程合成,包括还原反应和重氮化反应。例如,4-溴-2-氯甲苯是通过还原、重氮化和桑迪迈尔反应从4-溴-2-硝基甲苯合成的(Xue Xu, 2006)。

结构分析和光谱学:对类似化合物如2-氯-4-硝基甲苯和4-氯-2-硝基甲苯的分子结构、振动光谱和核磁共振(NMR)进行详细研究,可以揭示2-溴-4-氯-6-硝基甲苯的电子性质和反应性(V. Arjunan et al., 2012)。

化学反应和机制

溴化和硝化反应:研究表明某些催化剂和试剂在硝基甲苯的溴化和硝化中的有效性,这对于理解2-溴-4-氯-6-硝基甲苯的化学行为具有相关性。例如,使用Ba(BrF4)2作为对对硝基甲苯的溴化试剂(V. Sobolev et al., 2014)。

芳香硝化中的催化作用:已经证明沸石可以催化硝基甲苯的硝化反应,这可以与2-溴-4-氯-6-硝基甲苯在类似条件下的行为联系起来(R. Claridge et al., 1999)。

环境和安全应用

植物修复:已经进行了关于利用植物-细菌组合修复受硝基甲苯污染的土壤,如2,4,6-三硝基甲苯的研究。这表明在2-溴-4-氯-6-硝基甲苯的情况下可能存在类似的应用(S. Siciliano & C. Greer, 2000)。

热分解研究:了解硝基甲苯的热分解,如2-硝基甲苯,对于安全和环境考虑至关重要。这项研究可以推广到了解2-溴-4-氯-6-硝基甲苯的分解行为(Wen Zhu et al., 2017)。

医学和药物研究

医药中间体的合成:对从硝基甲苯衍生物合成类似化合物如2-溴-6-氟甲苯的研究可能与理解2-溴-4-氯-6-硝基甲苯作为医药中间体的潜力相关(Li Jiang-he, 2010)。

制备药物化合物:该化合物已被用于合成药物剂,如Nolatrexed Dihydrochloride,表明其在药物合成中的重要性(Shi Hui-lin, 2008)。

安全和危害

作用机制

Target of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM coupling, 2-Bromo-4-chloro-6-nitrotoluene can act as an electrophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic group . In the transmetalation step, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

Its role in sm coupling suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its role in sm coupling suggests it may facilitate the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-nitrotoluene. For instance, the success of SM coupling, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

1-bromo-5-chloro-2-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONMYPMRWXBYEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646161 |

Source

|

| Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-95-6 |

Source

|

| Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)